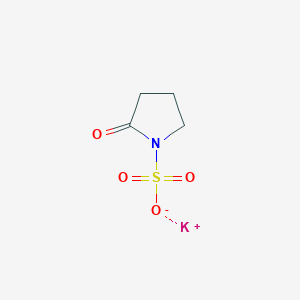
2-Oxo-1-pyrrolidinesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1-pyrrolidinesulfonic acid, also known as OPSA, is a chemical compound with the molecular formula C5H7NO4S. It has a white crystalline appearance and is widely used in scientific research for its unique properties. OPSA is a sulfonic acid derivative of pyrrolidine, which is a heterocyclic organic compound commonly found in natural products and pharmaceuticals. OPSA has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 2-Oxo-1-pyrrolidinesulfonic acid is not fully understood, but it is believed to function as a proton acceptor and donor in biochemical reactions. 2-Oxo-1-pyrrolidinesulfonic acid is capable of forming hydrogen bonds with amino acid side chains, which can affect enzyme activity and protein conformation. 2-Oxo-1-pyrrolidinesulfonic acid can also interact with metal ions, which can influence the activity of metalloenzymes.
Biochemische Und Physiologische Effekte
2-Oxo-1-pyrrolidinesulfonic acid has been shown to have a variety of biochemical and physiological effects. It can affect enzyme activity, protein conformation, and metal ion binding. 2-Oxo-1-pyrrolidinesulfonic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-Oxo-1-pyrrolidinesulfonic acid has been shown to have anti-inflammatory properties, which may make it a useful tool in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Oxo-1-pyrrolidinesulfonic acid has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for many researchers. 2-Oxo-1-pyrrolidinesulfonic acid is also stable at a wide range of temperatures and pH values, making it a versatile tool in biochemical assays. However, 2-Oxo-1-pyrrolidinesulfonic acid has some limitations. It can be toxic at high concentrations, and its use may need to be carefully controlled to avoid adverse effects.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Oxo-1-pyrrolidinesulfonic acid. One area of interest is the development of new synthetic methods for 2-Oxo-1-pyrrolidinesulfonic acid and related compounds. Another area of interest is the investigation of the biological activity of 2-Oxo-1-pyrrolidinesulfonic acid and its derivatives. 2-Oxo-1-pyrrolidinesulfonic acid has been shown to have antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, and further research may uncover additional therapeutic applications for this compound. Additionally, 2-Oxo-1-pyrrolidinesulfonic acid may have potential applications in materials science, such as the development of new polymers or coatings.
Synthesemethoden
The synthesis of 2-Oxo-1-pyrrolidinesulfonic acid involves the reaction of pyrrolidine with chlorosulfonic acid. This reaction produces 2-chloro-1-pyrrolidinesulfonic acid, which is then hydrolyzed to form 2-Oxo-1-pyrrolidinesulfonic acid. The synthesis of 2-Oxo-1-pyrrolidinesulfonic acid is relatively straightforward and can be carried out in a laboratory setting using standard chemical equipment.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1-pyrrolidinesulfonic acid has numerous applications in scientific research, particularly in the fields of biochemistry and pharmacology. 2-Oxo-1-pyrrolidinesulfonic acid is commonly used as a buffer in biochemical assays due to its ability to maintain a stable pH. It is also used as a reagent in the synthesis of various organic compounds, including amino acids and peptides. 2-Oxo-1-pyrrolidinesulfonic acid has been shown to have antimicrobial and antifungal properties, making it a useful tool in microbiology research.
Eigenschaften
CAS-Nummer |
138223-04-8 |
|---|---|
Produktname |
2-Oxo-1-pyrrolidinesulfonic acid |
Molekularformel |
C4H6KNO4S |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
potassium;2-oxopyrrolidine-1-sulfonate |
InChI |
InChI=1S/C4H7NO4S.K/c6-4-2-1-3-5(4)10(7,8)9;/h1-3H2,(H,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
BPURNKBOSUCGAE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)S(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C1CC(=O)N(C1)S(=O)(=O)[O-].[K+] |
Synonyme |
2-OPDS 2-oxo-1-pyrrolidinesulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



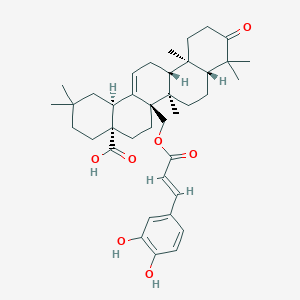

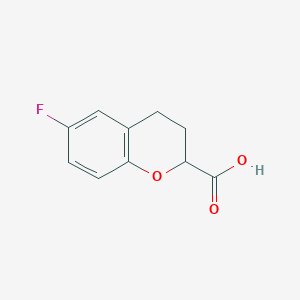
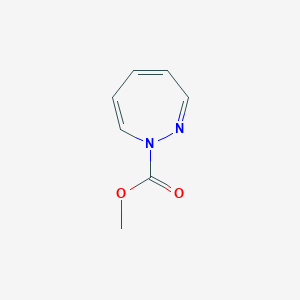
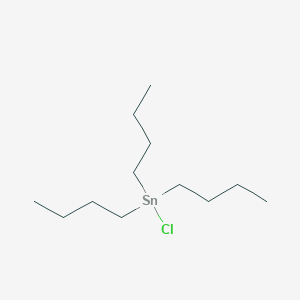
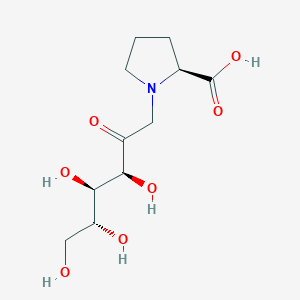
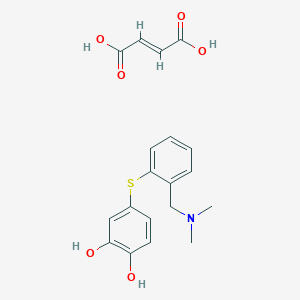
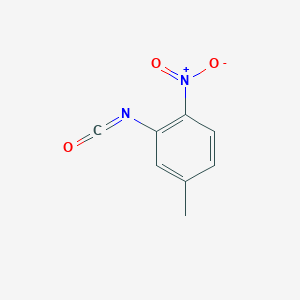
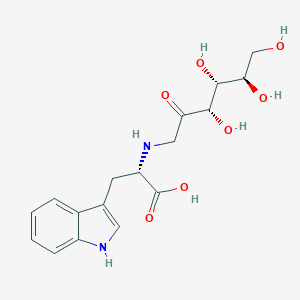

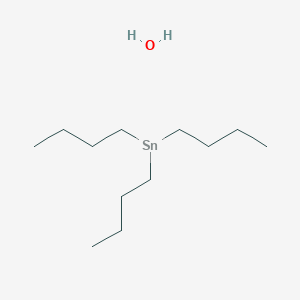
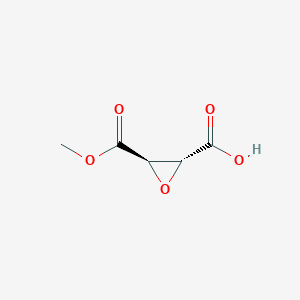
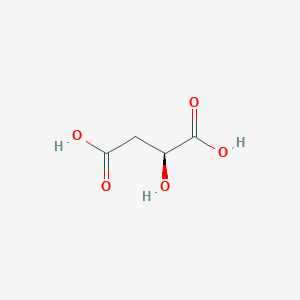
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)